N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a benzothiazole-containing acetamide derivative characterized by a 1,3-benzothiazole core linked to a phenyl group at the 2-position. The acetamide moiety is substituted with a 4-chlorobenzenesulfonyl group, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCHIKYBFDECEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves the following steps:
Benzothiazole Derivative Formation: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Phenyl Group Attachment: The phenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The chlorobenzenesulfonyl group is attached using chlorosulfonic acid and 4-chlorobenzenesulfonamide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Derivatives with different substituents replacing the sulfonyl group
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antibacterial and antifungal agent, making it valuable in the development of new therapeutic drugs. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of a benzothiazole ring, a 4-chlorobenzenesulfonyl group, and an acetamide linker. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Structural Analogues with Benzothiazole-Acetamide Scaffolds
- 2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Key Difference: Replaces the sulfonyl group with a phenoxy moiety. Impact: The phenoxy group reduces polarity compared to the sulfonyl group, likely decreasing solubility in aqueous media. Data: CAS 300820-52-4; molecular formula C22H17ClN2O2S.
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide () :
- Key Difference : Incorporates an ethenyl spacer between the benzothiazole and phenyl groups.
- Impact : Extended conjugation may enhance UV absorption properties, relevant in photodynamic therapy or fluorescence-based assays. Molecular weight (294.37 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Sulfonyl/Sulfanyl Acetamide Derivatives
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Key Difference: Features a sulfanyl-linked triazole ring instead of a sulfonyl group. The triazole moiety may confer additional metal-binding properties .
- N-(4-{[(2,4-Dimethylphenyl)amino]sulfonyl}phenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (): Key Difference: Includes a 1,2-benzothiazol-1,1,3-trioxide group and a dimethylphenyl sulfonamide. Impact: The trioxide group increases electrophilicity, possibly enhancing reactivity with nucleophilic residues in biological targets. The dimethylphenyl substitution may improve metabolic stability .
Table 1: Structural and Physical Properties
Key Observations and Implications
Electronic Effects : The 4-chlorobenzenesulfonyl group in the target compound likely enhances acidity (via -SO2- electron withdrawal), favoring interactions with basic residues in enzymatic targets.
Biological Potential: Analogues with sulfonyl groups () show antiviral and antimicrobial activities, suggesting the target compound may exhibit similar properties.
Synthetic Accessibility : Moderate yields (32–86.6%) in related compounds indicate feasible scalability, though optimization may be required for the target’s specific substituents .
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